molecular formula C17H14ClNO3S B2615417 2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034595-22-5

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2615417
CAS No.: 2034595-22-5
M. Wt: 347.81
InChI Key: MKUQIZOAZPBDQX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the thiophene-furan intermediate: This step involves the coupling of thiophene and furan rings through a suitable linker.

    Final coupling reaction: The chlorophenoxy intermediate is then coupled with the thiophene-furan intermediate under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the thiophene and furan rings.

    N-(furan-2-ylmethyl)acetamide: Lacks the chlorophenoxy and thiophene groups.

    2-(thiophen-3-yl)acetamide: Lacks the chlorophenoxy and furan groups.

Uniqueness

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is unique due to the presence of all three functional groups (chlorophenoxy, thiophene, and furan), which may confer distinct chemical and biological properties compared to its simpler analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-13-1-3-14(4-2-13)21-10-17(20)19-9-15-5-6-16(22-15)12-7-8-23-11-12/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUQIZOAZPBDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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